molecular formula C8H6Br2N2 B11841108 5,7-dibromo-6-methyl-1H-indazole

5,7-dibromo-6-methyl-1H-indazole

Cat. No.: B11841108
M. Wt: 289.95 g/mol
InChI Key: ZBAVGNLYTXRVTE-UHFFFAOYSA-N
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Description

5,7-dibromo-6-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6Br2N2 . It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 6-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired dibromo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and byproducts .

Chemical Reactions Analysis

Types of Reactions: 5,7-dibromo-6-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,7-dibromo-6-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methyl group on the indazole ring can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

5,7-dibromo-6-methyl-1H-indazole

InChI

InChI=1S/C8H6Br2N2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

ZBAVGNLYTXRVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NNC2=C1Br)Br

Origin of Product

United States

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